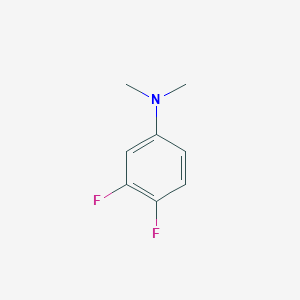

3,4-Difluoro-N,N-dimethylaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Difluoro-N,N-dimethylaniline is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3,4-Difluoro-N,N-dimethylaniline, and how do reaction conditions influence yield optimization?

- Methodology : The compound can be synthesized via three-component reactions using this compound as a starting material. For example, treatment with phenylselenyl bromide in tetrahydrofuran (THF) using potassium fluoride (KF) and 18-crown-6 as catalysts at 25°C for 12 hours yields derivatives with ~58% efficiency after column chromatography . Optimization involves adjusting solvent polarity, catalyst loading, and temperature to minimize side reactions.

- Key Considerations : GC-MS and NMR spectroscopy are critical for tracking intermediates and confirming regioselectivity .

Q. How is NMR spectroscopy applied to characterize this compound and its reaction products?

- Methodology : 1H NMR analysis identifies regioisomers by distinct aromatic proton splitting patterns. For example, meta-substituted products show multiplets at 7.05, 6.70, and 6.34 ppm, while ortho-substituted isomers exhibit peaks at 7.75–6.46 ppm . 19F NMR further resolves fluorine environments.

- Data Interpretation : Integration ratios (e.g., ortho:meta:para = 3.7:4.2:1.0) and coupling constants help distinguish structural isomers. Free amine signals (e.g., NMe2 at 2.55 ppm) indicate incomplete reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

- Experimental Design : Competitive pathways in iodination or metallation reactions are probed via kinetic studies and isotopic labeling. For instance, sodium-mediated zincation favors meta-substitution due to steric and electronic effects from the N,N-dimethylamino group .

- Contradiction Analysis : Conflicting regioselectivity reports (e.g., para-iodination in some studies vs. meta-dominance in others) arise from solvent effects, base strength, and competing intermediates like sodium TMP-zincate .

Q. How do time-dependent density functional theory (TD-DFT) studies elucidate the photophysical behavior of fluorinated dimethylaniline derivatives?

- Computational Approach : TD-DFT calculates excited-state geometries and charge-transfer dynamics. For 4-fluoro-N,N-dimethylaniline, simulations show minimal intramolecular charge transfer, contradicting earlier experimental claims, and highlight planar excited-state geometries .

- Validation : Experimental UV-Vis and fluorescence spectra are compared with computed excitation energies to resolve discrepancies .

Q. What metabolic pathways are implicated in the biotransformation of this compound?

- Enzymatic Studies : N,N-dimethylaniline monooxygenase catalyzes N-oxidation using NADPH and O2, yielding N-oxide metabolites. In vitro assays with liver microsomes and isotopic tracing (e.g., 18O) confirm enzymatic activity .

- Toxicological Relevance : Metabolites are screened for genotoxicity using Ames tests and chromosomal aberration assays .

Q. Data Contradiction and Resolution

Q. How can conflicting reports on carcinogenicity and metabolic byproducts be reconciled?

- Analysis : Limited carcinogenicity in rodents (e.g., splenic sarcomas in rats) contrasts with negative bacterial mutagenicity. Species-specific metabolic differences (e.g., N-demethylation rates) and detoxification pathways (e.g., glucuronidation) account for variability .

- Resolution : Cross-species comparative studies using isotopic tracers (e.g., 14C-labeled compounds) and human hepatocyte models clarify metabolic fate .

属性

CAS 编号 |

933585-36-5 |

|---|---|

分子式 |

C8H9F2N |

分子量 |

157.16 g/mol |

IUPAC 名称 |

3,4-difluoro-N,N-dimethylaniline |

InChI |

InChI=1S/C8H9F2N/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3 |

InChI 键 |

KCGSFIPMUFBOPM-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC(=C(C=C1)F)F |

规范 SMILES |

CN(C)C1=CC(=C(C=C1)F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。